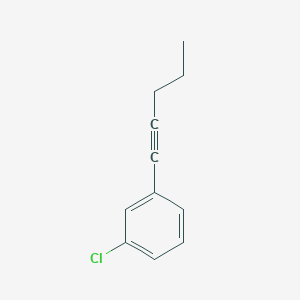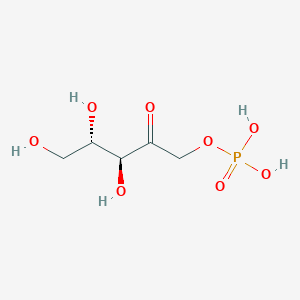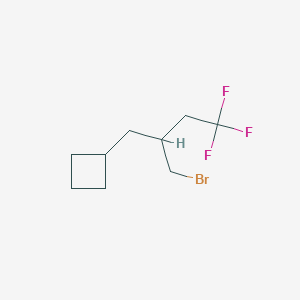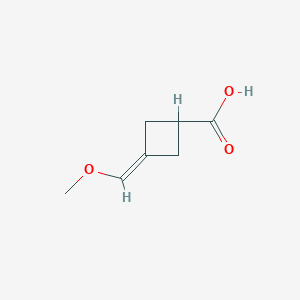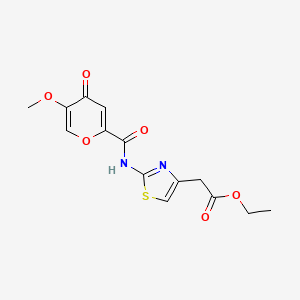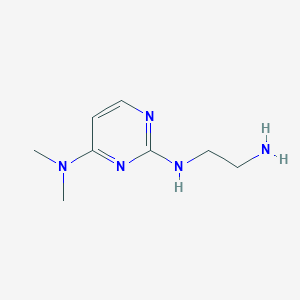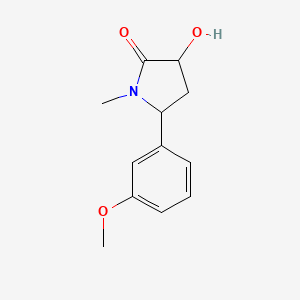
3-Hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidinone ring substituted with a hydroxy group at the 3-position, a methoxyphenyl group at the 5-position, and a methyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of methyl aroylpyruvate with a mixture of aromatic aldehyde and glycocol in a dioxane-water mixture (1:1) to form the desired pyrrolidinone derivative . The reaction conditions typically include moderate temperatures and the use of catalysts to facilitate the formation of the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone derivative, while substitution reactions can introduce new functional groups onto the methoxyphenyl ring.
Applications De Recherche Scientifique
3-Hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The hydroxy and methoxy groups play a crucial role in its activity, allowing it to interact with enzymes and receptors. The compound may exert its effects through modulation of oxidative stress pathways and inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aryl-4-aroyl-3-hydroxy-1-carboxymethyl-3-pyrroline-2-ones: These compounds share a similar pyrrolidinone core structure but differ in the substituents attached to the ring.
3-Hydroxy-5-methylpyridine: This compound has a similar hydroxy group but differs in the overall structure and functional groups.
Uniqueness
3-Hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one is unique due to the specific combination of hydroxy, methoxyphenyl, and methyl groups on the pyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
3-hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-13-10(7-11(14)12(13)15)8-4-3-5-9(6-8)16-2/h3-6,10-11,14H,7H2,1-2H3 |
Clé InChI |
STKICIBGNOXOFN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CC(C1=O)O)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




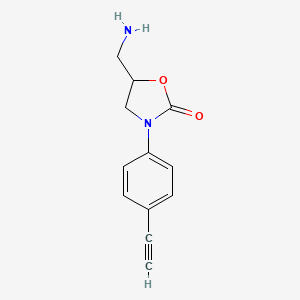
![pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][pivaloyl(-6)]Man1Me](/img/structure/B14883001.png)
![2-(4-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14883005.png)

